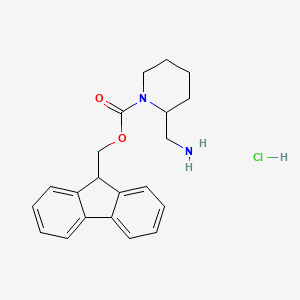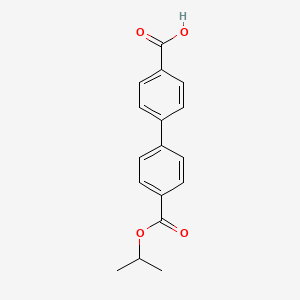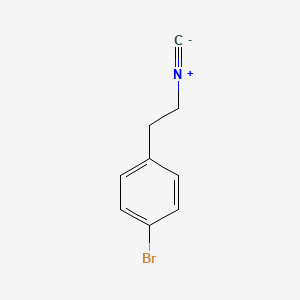
3-(ペンタフルオロスルファニル)ベンゾニトリル
説明
3-(Pentafluorosulfanyl)benzonitrile is a chemical compound with the CAS Number: 401892-82-8 . It has a molecular weight of 229.17 and its IUPAC name is 3-(pentafluoro-lambda~6~-sulfanyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-(Pentafluorosulfanyl)benzonitrile is represented by the linear formula: C7 H4 F5 N S . The InChI code for this compound is 1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H .科学的研究の応用
3-(ペンタフルオロスルファニル)ベンゾニトリル:科学研究における応用の包括的な分析
医薬品化学: 3-(ペンタフルオロスルファニル)ベンゾニトリルに見られるペンタフルオロスルファニル基は、トリフルオロメチル基よりも顕著な電気陰性な生体等価体特性を持つため、医薬品化学において注目を集めています。 この化合物は、選択的アンドロゲン受容体モジュレーター(SARMs)などの特定の医薬品の効果を高めることが報告されており、これは薬物動態を改善する可能性があるためです .
農業: 農業分野では、ペンタフルオロスルファニル基を含む化合物は、高い殺虫活性と昆虫に対する選択性を示しています。 これは、3-(ペンタフルオロスルファニル)ベンゾニトリルが、より高い効力と安全性プロファイルを備えた新しい農薬または殺虫剤の開発に利用できる可能性があることを示唆しています .
将来の方向性
作用機序
Target of Action
It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting it may interact with a range of biological targets.
Mode of Action
The compound is likely to interact with its targets through its pentafluorosulfanyl (SF5) group, which is known for its high electronegativity, lipophilicity, and steric size .
Biochemical Pathways
can utilize SF5-substituted compounds as sole carbon and energy sources , indicating that the compound may interact with microbial metabolic pathways.
Pharmacokinetics
The sf5 group is known for its high lipophilicity , which could potentially enhance the compound’s bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting it may have diverse effects at the molecular and cellular levels.
Action Environment
The sf5 group is known for its high thermal, chemical, and hydrolytic stability , suggesting that the compound may be stable under a variety of environmental conditions.
生化学分析
Biochemical Properties
3-(Pentafluorosulfanyl)benzonitrile plays a significant role in biochemical reactions due to its unique structural features. The pentafluorosulfanyl group is highly electronegative, which can influence the reactivity and interaction of the compound with various biomolecules. In biochemical reactions, 3-(Pentafluorosulfanyl)benzonitrile interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. This interaction is crucial for the conversion of nitriles into more reactive and biologically relevant compounds . Additionally, the compound may interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, due to the presence of the nitrile group.
Cellular Effects
3-(Pentafluorosulfanyl)benzonitrile has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electronegative nature of the pentafluorosulfanyl group can alter the activity of signaling proteins and enzymes, leading to changes in downstream signaling pathways. This can result in altered gene expression profiles and metabolic fluxes within the cell . Furthermore, 3-(Pentafluorosulfanyl)benzonitrile may impact cellular processes such as apoptosis, proliferation, and differentiation, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of action of 3-(Pentafluorosulfanyl)benzonitrile involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitrile and pentafluorosulfanyl groups. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, 3-(Pentafluorosulfanyl)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentafluorosulfanyl)benzonitrile can change over time due to factors such as stability, degradation, and long-term exposure. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 3-(Pentafluorosulfanyl)benzonitrile in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-(Pentafluorosulfanyl)benzonitrile can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include cellular damage, organ toxicity, and systemic effects, depending on the route of administration and duration of exposure. It is crucial to determine the appropriate dosage range to balance efficacy and safety in animal studies.
Metabolic Pathways
3-(Pentafluorosulfanyl)benzonitrile is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitrilases. These enzymes catalyze the hydrolysis of the nitrile group to produce carboxylic acids, which can then enter further metabolic pathways The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-(Pentafluorosulfanyl)benzonitrile within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms involving specific transporters or binding proteins . Once inside the cell, 3-(Pentafluorosulfanyl)benzonitrile may localize to specific cellular compartments or accumulate in certain tissues, depending on its affinity for different biomolecules and cellular structures. This distribution pattern can affect the compound’s biological activity and efficacy.
Subcellular Localization
The subcellular localization of 3-(Pentafluorosulfanyl)benzonitrile is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-(Pentafluorosulfanyl)benzonitrile is crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPAYUKMXEQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381324 | |
| Record name | SBB055149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401892-82-8 | |
| Record name | SBB055149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



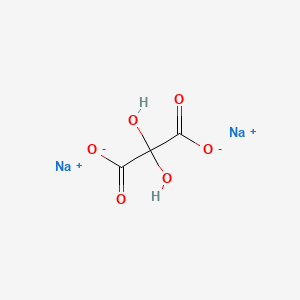
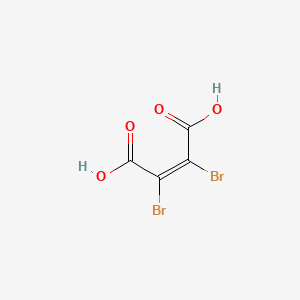


![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1596701.png)
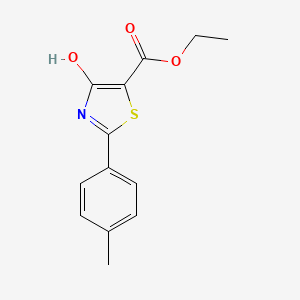
![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
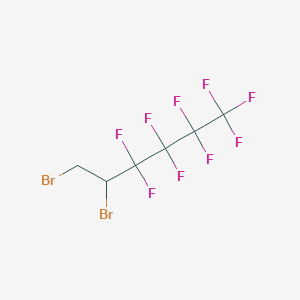
![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
